molecular formula C12H23IN2 B14578876 2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide CAS No. 61696-37-5

2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide

Cat. No.: B14578876
CAS No.: 61696-37-5
M. Wt: 322.23 g/mol
InChI Key: JEHGAIABWLEKID-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide is an organic compound that belongs to the class of pyrimidinium salts This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and methyl groups, and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide typically involves the reaction of a pyrimidine derivative with ethyl and methyl substituents. The reaction conditions often include the use of a suitable solvent, such as acetonitrile or ethanol, and a source of iodide ions, such as potassium iodide or sodium iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various halogenated pyrimidinium salts.

Scientific Research Applications

2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyrimidine derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-3-pentanone: A structurally similar compound with different functional groups.

    2,2,4,6-Tetramethyloctane: Another compound with a similar carbon skeleton but different substituents.

Uniqueness

2,2-Diethyl-1,3,4,6-tetramethyl-2,3-dihydropyrimidin-1-ium iodide is unique due to its specific combination of ethyl and methyl groups on the pyrimidine ring and the presence of an iodide counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61696-37-5

Molecular Formula

C12H23IN2

Molecular Weight

322.23 g/mol

IUPAC Name

2,2-diethyl-1,3,4,6-tetramethylpyrimidin-1-ium;iodide

InChI

InChI=1S/C12H23N2.HI/c1-7-12(8-2)13(5)10(3)9-11(4)14(12)6;/h9H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

JEHGAIABWLEKID-UHFFFAOYSA-M

Canonical SMILES

CCC1(N(C(=CC(=[N+]1C)C)C)C)CC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.